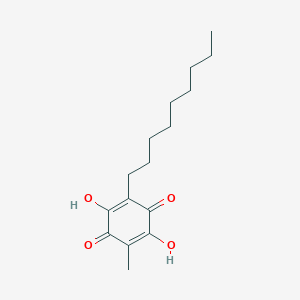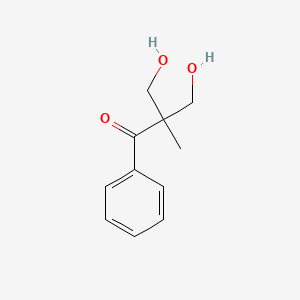![molecular formula C32H38O6 B14704528 Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate CAS No. 24707-02-6](/img/structure/B14704528.png)
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate, also known as 1,4-Benzenedicarboxylic acid, bis[4-(hexyloxy)phenyl] ester, is a chemical compound with the molecular formula C32H38O6 and a molecular weight of 518.64 g/mol . This compound is characterized by its two hexyloxyphenyl groups attached to a benzene-1,4-dicarboxylate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Hexyloxybenzoic acid derivatives.
Reduction: Hexyloxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Wirkmechanismus
The mechanism of action of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzene-1,4-dicarboxylate core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of hexyloxy groups.
1,4-Bis(phenylethynyl)benzene: Contains phenylethynyl groups instead of hexyloxy groups.
Dibutyl terephthalate: Similar ester functionality but with butyl groups instead of hexyloxy groups.
Uniqueness
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of hexyloxy groups and benzene-1,4-dicarboxylate core, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity compared to similar compounds make it particularly suitable for applications requiring enhanced stability and membrane permeability .
Eigenschaften
CAS-Nummer |
24707-02-6 |
|---|---|
Molekularformel |
C32H38O6 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
bis(4-hexoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H38O6/c1-3-5-7-9-23-35-27-15-19-29(20-16-27)37-31(33)25-11-13-26(14-12-25)32(34)38-30-21-17-28(18-22-30)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
CGYKFSFPBDTJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


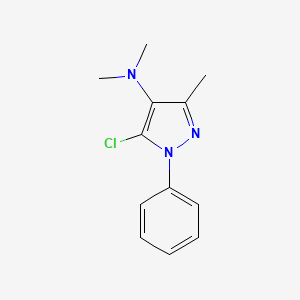

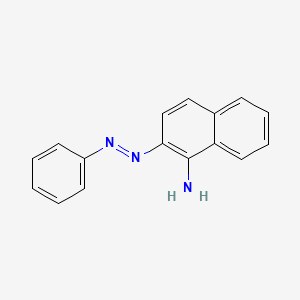
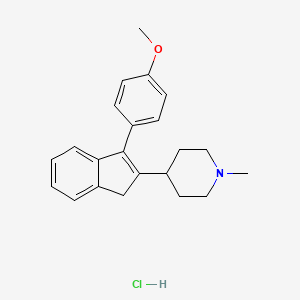
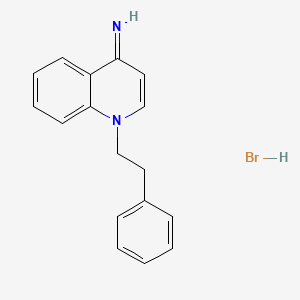
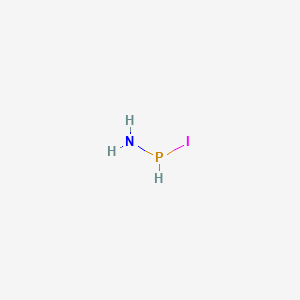
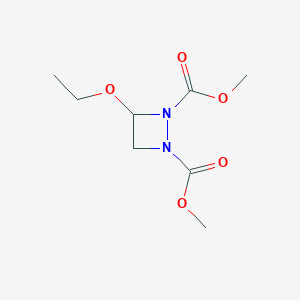
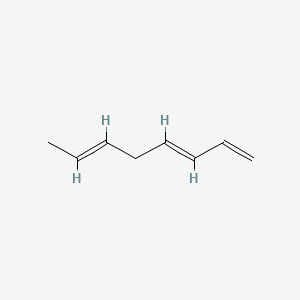
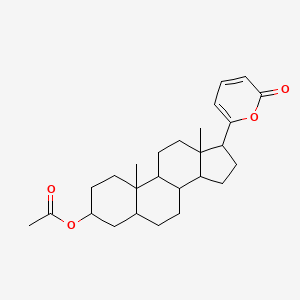
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
